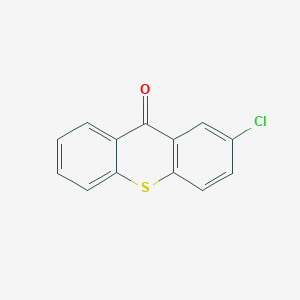

2-Chlorothioxanthone

Vue d'ensemble

Description

2-Chlorothioxanthone is an organic compound with the molecular formula C13H7ClOS. It is a yellow crystalline powder known for its applications in photochemistry and as an intermediate in pharmaceutical synthesis . The compound is characterized by its high melting point of approximately 152.5-153.5°C and a boiling point of 409.4°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chlorothioxanthone can be synthesized through several methods. One common route involves the reaction of 2-chlorobenzonitrile with 4-chlorothiophenol in the presence of an alkali metal derivative. This reaction produces 2-(4’-chlorophenylthio)benzonitrile, which is then hydrolyzed in an acidic or basic medium to yield 2-(4’-chlorophenylthio)benzoic acid. The final step involves cyclization by dehydration to form this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chlorothioxanthone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thioxanthene derivatives.

Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioxanthene derivatives.

Substitution: Various halogenated thioxanthones.

Applications De Recherche Scientifique

Photoinitiator in Polymer Chemistry

One of the primary applications of CTX is as a photoinitiator in the curing of synthetic resins. It generates free radicals upon exposure to light, which initiate the polymerization process. This property is crucial in the production of coatings, adhesives, and inks.

- Mechanism : When CTX absorbs UV light, it undergoes a photochemical reaction that produces reactive species, facilitating the polymerization of monomers into polymers.

- Case Study : Research has shown that using CTX as a sensitizer for sulfonium salts enhances the efficiency of photoinitiation, enabling sub-100 nm structuring in materials .

Synthesis of Fluorescent Dyes

CTX is also utilized in the synthesis of fluorescent dyes , which are essential in various applications such as biological imaging and sensing.

- Application : The compound's ability to absorb light and re-emit it at different wavelengths makes it suitable for creating dyes with specific fluorescence properties.

- Research Insight : Studies indicate that CTX can be effectively used as a reagent in organic synthesis to produce novel fluorescent compounds .

Medical Applications

In pharmaceutical research, this compound has been investigated for its potential therapeutic effects.

- Photodynamic Therapy (PDT) : CTX can act as a photosensitizer in PDT, where it generates reactive oxygen species upon light activation, leading to cell death in targeted cancer cells.

- Adverse Effects Research : A study highlighted its role as a photoproduct of chlorprothixene, emphasizing its relevance in understanding drug interactions and side effects .

Photophysical Properties

The photophysical properties of CTX vary significantly depending on the solvent used, impacting its effectiveness as a photoinitiator and sensitizer.

- Solvent Dependence : Research demonstrates that the absorption spectrum and quantum yield of CTX change with different solvents, affecting its application efficiency .

Comparative Data Table

Mécanisme D'action

2-Chlorothioxanthone exerts its effects primarily through its photophysical properties. When exposed to light, it absorbs energy and transitions to an excited state. This excited state can then transfer energy to other molecules, initiating photochemical reactions. The compound’s high triplet energy and long triplet lifetime make it particularly effective in these processes .

Comparaison Avec Des Composés Similaires

Thioxanthone: Similar in structure but lacks the chlorine atom.

Chlorprothixene: A related compound used in pharmaceuticals.

Uniqueness: 2-Chlorothioxanthone is unique due to its high triplet energy and long triplet lifetime, which make it an excellent photoinitiator and photosensitizer. These properties distinguish it from other similar compounds and enhance its effectiveness in various applications .

Activité Biologique

2-Chlorothioxanthone (CTX) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of photochemistry and pharmacology. This article delves into the biological activity of CTX, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is a chlorinated derivative of thioxanthone, with the molecular formula and a molecular weight of 248.71 g/mol. It is primarily synthesized through photochemical reactions involving chlorinated compounds, which are then utilized as photoinitiators in various industrial applications, including the reticulation of synthetic resins and the preparation of pharmaceuticals .

1. Photoinitiator Properties

CTX functions as a photoinitiator, facilitating free radical polymerization upon exposure to UV light. This property is leveraged in various applications, such as in coatings and adhesives. The compound's ability to generate reactive species under UV irradiation highlights its significance in material science and biomedical engineering .

2. Endocrine Disruption

Research indicates that thioxanthone derivatives, including CTX, may exhibit endocrine-disrupting properties. In vitro studies have demonstrated that CTX can influence steroid hormone production by affecting the expression of steroidogenic genes. For instance, CTX has been shown to upregulate aromatase activity in H295R cells, leading to increased levels of estrogenic compounds . This suggests potential implications for reproductive health and endocrine function.

Research Findings and Case Studies

Propriétés

IUPAC Name |

2-chlorothioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDADJXRUCOCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861667 | |

| Record name | 9H-Thioxanthen-9-one, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-39-5 | |

| Record name | 2-Chlorothioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorothioxanthen-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Thioxanthen-9-one, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Thioxanthen-9-one, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorothioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROTHIOXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGS87T004B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.